molecular formula C9H11N B1340719 6-Methylindoline CAS No. 86911-82-2

6-Methylindoline

Cat. No.: B1340719
CAS No.: 86911-82-2
M. Wt: 133.19 g/mol
InChI Key: GYHSHGUXLJLVAR-UHFFFAOYSA-N
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Description

6-Methylindoline is a chemical compound of interest in scientific research and development. As a specialized reagent, it serves as a key building block for organic synthesis and may be investigated for its potential in various biochemical applications. Researchers value this compound for its role in constructing more complex molecular structures. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Please consult the current product data sheet for detailed specifications, handling, and storage information. Specific research applications and mechanistic data for this compound are an active area of scientific inquiry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7-2-3-8-4-5-10-9(8)6-7/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHSHGUXLJLVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCN2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480304
Record name 6-Methylindoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86911-82-2
Record name 6-Methylindoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-2,3-dihydro-1H-indole
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Synthetic Methodologies for 6 Methylindoline and Its Derivatives

Classical Synthetic Approaches for Indoline (B122111) and Indole (B1671886) Scaffolds

Several classical methods for synthesizing indoles can be adapted for the preparation of indolines, often through subsequent reduction steps. These foundational reactions remain relevant in contemporary organic synthesis.

Fischer Indole Synthesis Variants Applied to 6-Methylindole (B1295342) Precursors

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a widely used method for constructing the indole nucleus. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgbyjus.com For the synthesis of 6-methylindole, the logical starting material would be p-tolylhydrazine or its corresponding salt.

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org Protonation of the enamine is followed by a bhu.ac.inbhu.ac.in-sigmatropic rearrangement, leading to a diimine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org A variety of acids can be employed as catalysts, including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgtestbook.com

While the Fischer indole synthesis is robust, the reaction of unsymmetrical ketones can result in a mixture of regioisomeric indoles. byjus.com The choice of acid catalyst and reaction conditions can influence the product distribution. A modification of the Fischer indole synthesis involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org

Madelung Indole Synthesis and its Relevance to Methylated Indoles

The Madelung synthesis, first reported in 1912, involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures to produce an indole. wikipedia.org This method is particularly relevant for the synthesis of methylated indoles. The classical conditions often require harsh reagents like sodium or potassium alkoxides at temperatures between 200–400 °C. wikipedia.org

The mechanism involves the deprotonation of both the nitrogen and the ortho-methyl group by a strong base. The resulting carbanion then attacks the amide carbonyl, leading to a cyclized intermediate that subsequently eliminates water to form the indole. Due to the severe reaction conditions, the traditional Madelung synthesis is generally limited to the preparation of simple indoles that can withstand such a harsh environment. bhu.ac.in

Modern variations of the Madelung synthesis have been developed to overcome these limitations. For instance, the use of organolithium reagents as bases allows the reaction to proceed under milder conditions. bhu.ac.inwikipedia.org A recent development employs a combination of LiN(SiMe3)2 and CsF to mediate a tandem Madelung synthesis, offering an efficient, transition-metal-free route to N-methyl-2-phenylindoles with high yields. organic-chemistry.orgnih.gov This streamlined approach demonstrates improved functional group compatibility and operates at a lower temperature of 110°C. organic-chemistry.org

Martinet Dioxindole Synthesis and Potential for Methylindoline Intermediates

The Martinet dioxindole synthesis, reported in 1913, is a reaction that condenses a primary or secondary aniline (B41778) with an ester of mesoxalic acid to form a dioxindole. wikipedia.org Dioxindoles are oxidized derivatives of oxindoles and can serve as precursors to indolines through reduction. For the synthesis of a 6-methyldioxindole intermediate, a substituted aniline such as p-toluidine (B81030) would be used.

The reaction mechanism begins with the attack of the aniline's amino group on the carbonyl of the oxomalonate (B1226002) ester. wikipedia.org This is followed by a ring-closing reaction where the aromatic ring attacks the electrophilic carbonyl, forming a five-membered ring. wikipedia.org Subsequent hydrolysis and decarboxylation yield the dioxindole. wikipedia.org In the presence of oxygen, the dioxindole can be oxidized to the corresponding isatin. wikipedia.orgscielo.br The Martinet procedure has been successfully applied to the synthesis of various substituted isatins, which can then be reduced to dioxindoles and further to oxindoles. scielo.br

Modern and Advanced Synthetic Strategies

Modern synthetic chemistry has seen the emergence of powerful new methods for constructing indole and indoline rings, with transition metal catalysis playing a pivotal role.

Transition Metal-Catalyzed Syntheses

Transition metal-catalyzed reactions, particularly those involving palladium, have become indispensable tools for the synthesis of heterocyclic compounds like indoles and indolines. mdpi.com These methods often offer high efficiency, selectivity, and functional group tolerance under mild reaction conditions.

Palladium-catalyzed reactions are among the most prominent transition metal-catalyzed methods for synthesizing nitrogen-containing heterocycles. mdpi.com These reactions often proceed through mechanisms involving C-H activation, cross-coupling, and annulation.

One approach involves the palladium-catalyzed reductive cyclization of β-nitrostyrenes using phenyl formate (B1220265) as a carbon monoxide surrogate to produce indoles. mdpi.com For instance, the reaction of a substituted β-nitrostyrene can yield the corresponding indole derivative. mdpi.com Another strategy is the intramolecular N-arylation of haloaniline derivatives. For example, a palladium catalyst can facilitate the cyclization of a protected 2-chloroaniline (B154045) derivative to form an indoline carboxylate. mdpi.com

Copper-Catalyzed Multicomponent Reactions for Spirotetrahydrocarbazoles utilizing Methylindole Derivatives

Copper-catalyzed multicomponent reactions provide an efficient pathway for the synthesis of complex molecular structures like spirotetrahydrocarbazoles from simpler starting materials. beilstein-journals.orgbeilstein-archives.orgnih.govbeilstein-archives.orgnih.govbeilstein-journals.org A notable example is the reaction involving 2-methylindole (B41428), aromatic aldehydes, and various cyclic dienophiles. beilstein-journals.orgnih.gov In the presence of copper sulfate (B86663) (CuSO4) and heated in toluene (B28343), these components undergo a cascade of reactions to form diverse spirotetrahydrocarbazoles. beilstein-journals.orgbeilstein-archives.orgnih.gov This method is a significant extension of the Levy reaction, which traditionally uses ethyl indole-2-acetate. beilstein-journals.orgbeilstein-archives.org

The reaction proceeds through the in-situ generation of an indole-based ortho-quinodimethane (o-QDM) intermediate. beilstein-journals.orgnih.gov This intermediate is formed from the reaction of 2-methylindole with an aromatic aldehyde, catalyzed by CuSO4. nih.gov Simultaneously, a dienophile is generated from the Knoevenagel condensation of another molecule of the aromatic aldehyde with a cyclic 1,3-dione. beilstein-journals.orgnih.gov The indole-based o-QDM then undergoes a Diels-Alder cycloaddition with the dienophile to yield the final spirotetrahydrocarbazole product. beilstein-journals.orgnih.gov

The optimal conditions for this reaction have been identified as using a mixture of 2-methylindole, an aromatic aldehyde, and a dienophile with CuSO4 as the catalyst in toluene at 110°C. beilstein-journals.org This method has been successfully applied to synthesize a variety of spiro compounds, including spiro[carbazole-3,3'-indolines], spiro[carbazole-2,3'-indolines], spiro[carbazole-3,5'-pyrimidines], and spiro[carbazole-3,1'-cycloalkanes], with good yields and high diastereoselectivity. beilstein-journals.orgbeilstein-archives.org

Table 1: Copper-Catalyzed Synthesis of Spirotetrahydrocarbazoles

Reactants Catalyst Solvent Temperature Product Yield
Other Metal-Catalyzed Functionalizations (e.g., C-H Silylation)

While direct C-H silylation of 6-methylindoline is not extensively detailed in the provided context, the broader field of metal-catalyzed C-H functionalization of indoles is well-established. beilstein-journals.orgnih.govdigitellinc.commdpi.comindexcopernicus.com These reactions offer a powerful tool for the direct introduction of functional groups onto the indole scaffold, avoiding the need for pre-functionalized starting materials. For instance, rhodium-catalyzed C-H activation has been used for the indolation of heteroarenes using indoleBX hypervalent iodine reagents. beilstein-journals.org Similarly, iridium-catalyzed C-H functionalization at the C2 position of indoles has been achieved using photoredox catalysis. nih.gov Palladium catalysis has also been employed for C-H activation, demonstrating the versatility of transition metals in modifying the indole core. nih.govindexcopernicus.com

Electrocyclic Reactions in 6-Methylindole Synthesis

Electrocyclic reactions represent a powerful strategy for the construction of the indole ring system. clockss.orgclockss.orgnih.govacs.orgmit.eduacs.org One approach involves a 6π-electrocyclic ring closure of a trienecarbamate. nih.gov This method allows for the construction of both the carbocyclic and heterocyclic rings of the indole nucleus from acyclic precursors. nih.gov

A specific example is the synthesis of a 4-oxygenated 5-methylindole (B121678) derivative, which proceeds via the electrocyclic ring closure of a 2-alkenyl-3-allenylpyrrole intermediate. clockss.org This intermediate is generated in situ from a 2-ethenyl-3-propargylpyrrole. clockss.org The reaction is typically carried out in the presence of a base, such as potassium t-butoxide, at elevated temperatures. clockss.org This methodology has been successfully applied to the synthesis of 5-methylindole-4,7-quinone. clockss.org

Another variation involves an allene-mediated electrocyclic reaction using the pyrrole (B145914) [b]-bond to construct the benzene (B151609) ring of the indole system. clockss.org This has been utilized in the synthesis of 6-methylindole-4,7-quinone. clockss.org The process starts with a functionalized pyrrole which is elaborated to a 3-alkenyl-2-propargylpyrrole intermediate that undergoes the key electrocyclic ring closure. clockss.org

Substituent-Controlled Divergent Synthesis of Fused Indoline Scaffolds

The synthesis of fused indoline scaffolds can be achieved through a divergent approach where the reaction pathway is controlled by the substituents on the starting materials. acs.orgrsc.orgresearchgate.netchemrxiv.org A notable example is the Zn(II)-catalyzed reaction of indoles with 1,2-diaza-1,3-dienes (DDs). acs.org By tuning the substituents on both the indole and the DD, either a [4+2] or a [3+2] cycloaddition can be favored, leading to two distinct classes of fused indoline products. acs.org

When 2,3-unsubstituted indoles react with cyclic DDs, a [4+2] cycloaddition occurs, yielding tetrahydro-1H-pyridazino[3,4-b]indoles. acs.org This reaction proceeds in a concerted but asynchronous manner. acs.org In contrast, when the reaction is performed with different substituents on the reactants, a stepwise [3+2] cycloaddition takes place, affording tetrahydropyrrolo[2,3-b]indoles. acs.org This divergent approach provides a versatile and atom-economical method for accessing a variety of complex, fused indoline-based heterocycles. acs.org

Synthesis of Specific this compound Derivatives

6-Methylindole-4,7-quinone Synthesis

The synthesis of 6-methylindole-4,7-quinone has been accomplished through a multi-step sequence featuring an allene-mediated electrocyclic reaction. clockss.orgcrossref.orgnii.ac.jpacs.org The synthesis commences with a known 3-bromopyrrole-2-carbaldehyde. clockss.org A Stille reaction followed by a Grignard reaction and subsequent etherification yields a 2-propargylpyrrole intermediate. clockss.org This intermediate undergoes an electrocyclic reaction in the presence of potassium t-butoxide to form the 6-methylindole core. clockss.org Deprotection of a methoxymethyl (MOM) ether protecting group, followed by oxidation with salcomine (B1680745) under an oxygen atmosphere, furnishes an N-tosylated indole-4,7-quinone. clockss.org The final step involves the hydrolysis of the N-tosyl group using aqueous sodium bicarbonate to afford 6-methylindole-4,7-quinone in good yield. clockss.org

Table 2: Key Steps in the Synthesis of 6-Methylindole-4,7-quinone

Step Reaction Type Reagents Product Yield
1 Stille Reaction Ethenyl tributylstannane, Pd2(dba)3·CHCl3, PPh3 3-Ethenylpyrrole 94%
2 Grignard Reaction & Etherification Ethynylmagnesium bromide, MOMCl 2-Propargyl ether 96%
3 Electrocyclic Reaction t-BuOK 6-Methylindole derivative 43%
4 Deprotection 6M HCl Dihydroxy-6-methylindole 83%
5 Oxidation Salcomine, O2 N-Tosyl-6-methylindole-4,7-quinone 95%
Synthesis of 6-(Difluoromethyl)indole from 6-Methylindole

The difluoromethyl group can be introduced onto the indole ring through various fluorination methods. ontosight.airesearchgate.netrsc.orgresearchgate.netamericanelements.com One approach for the synthesis of 6-(difluoromethyl)indole involves the direct difluoromethylation of 6-methylindole. ontosight.airesearchgate.net While the search results provide information on the N-difluoromethylation of 6-methylindole using Freon-22, which yields N-difluoromethyl-6-methylindole, specific details on the synthesis of 6-(difluoromethyl)indole are also available. researchgate.net Another general method for introducing a difluoromethyl group is through the reaction of an appropriate indole precursor with a fluorinating agent such as Selectfluor or xenon difluoride. ontosight.ai Furthermore, a conceptually unique method for C-H difluoromethylation involves the formation of a transient dithiole followed by desulfurative fluorination with silver(I) fluoride. researchgate.net An electrochemical method using sodium difluoromethanesulfinate as the fluorinating reagent has also been developed for the C-2 difluoromethylation of indoles. rsc.org

Table 3: Mentioned Compounds

Compound Name
This compound
Spirotetrahydrocarbazoles
2-Methylindole
Copper sulfate
Ethyl indole-2-acetate
Indole-based ortho-quinodimethane
Spiro[carbazole-3,3'-indolines]
Spiro[carbazole-2,3'-indolines]
Spiro[carbazole-3,5'-pyrimidines]
Spiro[carbazole-3,1'-cycloalkanes]
IndoleBX
Trienecarbamate
4-Oxygenated 5-methylindole
2-Alkenyl-3-allenylpyrrole
2-Ethenyl-3-propargylpyrrole
Potassium t-butoxide
5-Methylindole-4,7-quinone
3-Alkenyl-2-propargylpyrrole
Fused Indoline Scaffolds
1,2-Diaza-1,3-dienes
Tetrahydro-1H-pyridazino[3,4-b]indoles
Tetrahydropyrrolo[2,3-b]indoles
6-Methylindole-4,7-quinone
3-Bromopyrrole-2-carbaldehyde
Methoxymethyl ether
Salcomine
Sodium bicarbonate
6-(Difluoromethyl)indole
N-Difluoromethyl-6-methylindole
Freon-22
Selectfluor
Xenon difluoride
Silver(I) fluoride
Preparation of N-β-D-xylosyl-indole derivatives and other modified systems

6-Methylindole serves as a key reactant in the synthesis of various modified indole derivatives, including N-β-D-xylosyl-indole derivatives. medchemexpress.comcenmed.comrheniumshop.co.il These compounds are of interest in medicinal chemistry, particularly as potential SGLT2 inhibitors for managing hyperglycemia in diabetes. medchemexpress.comrheniumshop.co.ilsigmaaldrich.com The synthesis involves the reaction of 6-methylindole with appropriate sugar moieties, leading to the formation of N-glycosylated indole structures.

Beyond glycosylation, 6-methylindole is a versatile precursor for a range of other modified systems. It is utilized in the preparation of:

Pyridyl-ethenyl-indoles , which are investigated as potential anticancer immunomodulators through the inhibition of tryptophan dioxygenase. medchemexpress.comsigmaaldrich.com

Indole-linked triazole derivatives , which have shown promise as antifungal agents. medchemexpress.comsigmaaldrich.com

Aminoguanidine (B1677879) derivatives of arylsulfonylacylindoles , also explored for their antifungal properties. medchemexpress.comrheniumshop.co.ilsigmaaldrich.com

Indolylindazoles and indolylpyrazolopyridines , which act as inhibitors for the interleukin-2 (B1167480) inducible T-cell kinase (ITK), a target in inflammatory diseases. medchemexpress.comrheniumshop.co.ilsigmaaldrich.com

Arylsulfonylacetylindoles , which have been investigated as anti-HIV-1 agents. medchemexpress.comrheniumshop.co.ilsigmaaldrich.com

Benz[c,d]indol-3(1H)-one derivatives . medchemexpress.comsigmaaldrich.com

The reactivity of the 6-methylindole core allows for these diverse modifications, making it a valuable building block in the development of new therapeutic agents. guidechem.com

Synthesis of Polycyclic Fused Indoline Scaffolds

The construction of polycyclic fused indoline scaffolds is a significant area of synthetic chemistry, as these structures form the core of many natural products and pharmaceutically active compounds. nih.gov Methodologies for creating these complex, three-dimensional molecules often involve the dearomatization of the indole ring through cycloaddition reactions. nih.gov

One prominent strategy is the zinc(II)-catalyzed divergent synthesis, which utilizes formal [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes (DDs). nih.govacs.org This approach is notable for its substrate-guided reactivity switch; the nature of the substituents on the indole and diazadiene substrates dictates the reaction pathway, leading to different types of polycyclic indoline products from the same catalyst. nih.gov For instance, the reaction of 2,3-unsubstituted indoles with cyclic DDs typically results in tetracyclic fused ring systems, such as tetrahydro-1H-pyridazino[3,4-b]indoles. nih.govacs.org A variety of Lewis acid catalysts have been explored for these transformations, with zinc chloride in dichloromethane (B109758) often proving to be an effective combination. nih.govacs.org

Another approach involves the chemoselective annulation of an aza-ortho-quinone methide precursor with olefin-containing indoles. acs.org This inverse-electron-demand aza-Diels-Alder reaction provides a pathway to functionalized tetrahydroquinoline derivatives that incorporate an indole scaffold. acs.org Furthermore, intramolecular oxidative coupling of tryptamine-incorporated amides has been employed to create the quaternary spiroindoline carbon center, a key feature in complex alkaloids like communesins. sioc-journal.cn Such cascade reactions offer an efficient route to polycyclic spiroindolines and pyrroloindolines from readily available starting materials. sioc-journal.cn

Visible-light-promoted radical cascade cyclizations have also been developed for constructing polycyclic systems like dihydropyrido[1,2-a]indolones without the need for photocatalysts or transition metals. beilstein-journals.org These methods, while often demonstrated on the parent indole or other substituted derivatives, provide a synthetic blueprint that can be adapted for precursors like this compound to generate novel polycyclic fused scaffolds.

Table 1: Selected Methodologies for Polycyclic Fused Indoline Synthesis

Methodology Reactants Catalyst/Conditions Product Type Ref
Formal [4+2] Cycloaddition Indoles + Cyclic 1,2-Diaza-1,3-dienes ZnCl₂, CH₂Cl₂, 25 °C Tetrahydro-1H-pyridazino[3,4-b]indoles nih.govacs.org
Formal [3+2] Cycloaddition 2,3-Substituted Indoles + Linear Azoalkenes ZnCl₂, CH₂Cl₂, 25 °C 6-5-5 Tricyclic Subunit acs.org
Aza-Diels-Alder Reaction o-Chloromethyl sulfonamide + Olefinic Indoles Base-assisted Functionalized Tetrahydroquinolines acs.org
Radical Cascade Cyclization Alkene-tethered Indoles + Umemoto's Reagent Visible Light Dihydropyrido[1,2-a]indolones beilstein-journals.org
Intramolecular Oxidative Coupling Tryptamine-incorporated amides Oxidant Polycyclic Spiroindolines sioc-journal.cn

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indole and indoline derivatives to reduce environmental impact and enhance efficiency. researchgate.net These approaches focus on the use of environmentally benign solvents like water, minimizing or eliminating catalysts, and employing energy-efficient conditions such as ultrasound or visible light irradiation. researchgate.netopenmedicinalchemistryjournal.com The development of green protocols is crucial for both academic research and industrial-scale production of valuable compounds like this compound and its derivatives. tandfonline.com

Water-Mediated Reactions for Indole and Indoline Derivatives

Water is an ideal solvent for green synthesis due to its non-toxicity, non-flammability, and abundance. researchgate.net Various synthetic methodologies for indole and indoline derivatives have been successfully adapted to aqueous media. researchgate.net

One significant development is the heterogeneous catalytic hydrogenation of unprotected indoles to indolines in water. nih.gov This method addresses the long-standing challenge of selective reduction without overhydrogenation or polymerization. Using a commercially available Pt/C catalyst and a Brønsted acid co-catalyst like p-toluenesulfonic acid, a wide range of indoles can be hydrogenated to their corresponding indolines in excellent yields at room temperature and under moderate hydrogen pressure. nih.gov The aqueous medium is crucial; it is proposed that the protonated indole forms an iminium ion that is soluble in water, preventing it from polymerizing with other insoluble indole molecules. nih.gov

Palladium-on-carbon (Pd/C) catalysts have also been used for coupling-cyclization strategies in water to synthesize 2,5-disubstituted indoles. beilstein-journals.org This Pd/C-Cu mediated method allows for the reaction of o-iodoanilides with terminal alkynes in water, providing an efficient route to functionalized indoles. beilstein-journals.org Additionally, the synthesis of spiro[indole-thiazolidinone] and spiro[chromene-4,3′-indoline] derivatives has been achieved in water, often promoted by ultrasound irradiation and a phase-transfer catalyst to overcome solubility issues. thieme-connect.com

Table 2: Examples of Water-Mediated Synthesis of Indoline/Indole Derivatives

Reaction Type Catalyst System Substrates Key Features Ref
Heterogeneous Hydrogenation Pt/C, p-toluenesulfonic acid Unprotected Indoles High regioselectivity, mild conditions, prevents polymerization nih.gov
Coupling-Cyclization Pd/C-CuI-PPh₃ o-Iodoanilides, Terminal Alkynes Synthesis of 2,5-disubstituted indoles in water beilstein-journals.org
Fischer Indole Synthesis Brønsted acidic ionic liquid Phenylhydrazines, Aldehydes/Ketones Catalyst is effective in water researchgate.net
Spiro-indole Synthesis p-TSA / Ultrasound Isatins, 4-hydroxycoumarin, pyrazol-5-amines One-pot, formation of multiple C-C/C-O bonds thieme-connect.com

Catalyst-Free and Environmentally Benign Protocols

A primary goal of green chemistry is to develop reactions that proceed efficiently without any catalyst, thereby simplifying purification, reducing costs, and eliminating waste from toxic catalysts. tandfonline.com Several catalyst-free protocols for the synthesis of indole and indoline derivatives have been reported.

The condensation of indoles with various aldehydes to form bis(indolyl)methanes can be achieved under solvent-free and catalyst-free conditions, often by simply grinding the reactants together at ambient temperature. tandfonline.com This method represents an ideal green chemistry protocol, avoiding both solvents and catalysts. tandfonline.com Other catalyst-free approaches utilize green-promoting mediums. For example, polyethylene (B3416737) glycol (PEG) 400 can act as a reaction promoter and medium for the synthesis of 3-substituted indoles from an indole, an aldehyde, and a C-H activated acid, yielding products in a highly selective manner. openmedicinalchemistryjournal.com

Visible light has also been harnessed to drive reactions without a dedicated photocatalyst. The synthesis of indole derivatives has been accomplished by reacting various substituted benzaldehydes and indoles under visible light irradiation from a simple tungsten lamp, under both solvent and catalyst-free conditions. openmedicinalchemistryjournal.com Furthermore, a catalyst-free gem-difluorination/spirocyclization of indole-2-carboxamides has been developed to produce C2-spiroindoline derivatives. acs.orgnih.gov In this reaction, the fluorinating agent, Selectfluor, also serves as a precursor to the base required for the cyclization, demonstrating a dual function that obviates the need for an external catalyst. acs.orgnih.gov

Reaction Mechanisms and Mechanistic Investigations of 6 Methylindoline Transformations

Detailed Reaction Pathway Analysis through Experimental and Computational Approaches

The transformation of 6-methylindoline and its derivatives often involves complex reaction sequences that can be elucidated through a combination of experimental observations and theoretical calculations.

A notable transformation is the rhodium-catalyzed decarbonylative C(sp2)–H alkylation of indolines. Mechanistic investigations suggest that the reaction initiates with the formation of a mixed anhydride, followed by the oxidative addition of the C–O bond to the rhodium(I) catalyst. This leads to an acylrhodium(III) carboxylate intermediate. The indoline (B122111) then coordinates to this intermediate, promoting a C-7 selective C–H activation, likely through an electrophilic mechanism, to form a six-membered rhodacycle. Reductive elimination from this rhodacycle yields the acylated product. Subsequently, the acylrhodium(III) intermediate can undergo decarbonylation and further reductive elimination to produce the C-7 alkylated indoline and regenerate the active Rh(I) catalyst. However, it was observed that this compound did not react under these specific conditions with 3-phenylpropionic acid, highlighting the influence of substitution on reactivity. rsc.org

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the reaction pathways of indole (B1671886) derivatives. For instance, in the B(C6F5)3-catalyzed C–H silylation of N-methylindole, DFT calculations revealed a three-step mechanism: nucleophilic attack of the indole on the silicon center of the silane, proton abstraction by a second N-methylindole molecule, and subsequent hydride migration to form indoline and regenerate the catalyst. rsc.org These computational models provide a framework for predicting the most favorable reaction pathways and explaining experimental outcomes. rsc.org

Furthermore, the synthesis of substituted indoles from functionalized tetrahydroindol-4(5H)-ones serves as an example of multi-step reaction pathways. nii.ac.jp For instance, 6-methyltetrahydroindol-4(5H)-one can be synthesized and then oxidized to the corresponding indoline derivative. nii.ac.jp This indoline can then be further transformed into 6-methylindole (B1295342). nii.ac.jp The entire process involves a sequence of reactions including ring-opening cyclization, bromination, and aromatization, each with its own mechanistic details. nii.ac.jp

The development of new synthetic methods, such as the annulative π-extension (APEX) reaction of indoles, also relies heavily on mechanistic studies. A proposed mechanism for the palladium-catalyzed APEX reaction involves a double direct C-H arylation. researchgate.net Computational and experimental studies on indolynes, highly reactive intermediates, have also shed light on their synthetic applications and the regioselectivity of nucleophilic additions, with distortion energies being a key factor in predicting outcomes. nih.gov

The integration of experimental techniques like kinetic analysis and spectroscopic methods with computational modeling allows for a comprehensive understanding of the reaction mechanisms governing this compound transformations. mdpi.comconicet.gov.ar

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic and thermodynamic studies are essential for understanding the feasibility, rate, and equilibrium of chemical reactions involving this compound and its derivatives. These studies provide quantitative data on reaction energetics and the stability of intermediates and products.

Thermodynamic investigations have been conducted on the indole/indoline/hydrogen system, which is relevant to hydrodenitrogenation (HDN) processes. osti.gov Ideal-gas thermodynamic properties for indoline and 2-methylindole (B41428) have been determined through calorimetric measurements. osti.gov These data, combined with group-additivity estimation methods, allow for the calculation of Gibbs energies of formation for reactants, intermediates, and products in the HDN reaction scheme of indole. osti.gov Thermodynamic equilibria calculations using these data are in good agreement with experimental batch-reaction studies, indicating that thermodynamics plays a significant role in determining the product distribution. osti.gov For example, these calculations have shown that perhydroindole could be a possible intermediate in the HDN of indole. osti.gov

A more recent study focused on the thermodynamics of the 1-methylindole (B147185)/octahydro-1-methylindole system as a liquid organic hydrogen carrier (LOHC). mdpi.comresearchgate.net The enthalpy of reaction for hydrogen release from octahydro-1-methylindole was estimated to be approximately +55.6 kJ mol(H2)⁻¹ in the liquid phase under standard conditions. researchgate.net This value is comparable to that of the octahydro-indole system. researchgate.net Such thermodynamic data are crucial for optimizing hydrogen storage and release cycles. mdpi.com

Kinetic studies, often coupled with theoretical calculations, provide insights into reaction rates and mechanisms. For example, kinetic experiments on the reactivity of 3,5-dicyanothiophene with cyclic secondary amines were used to determine second-order rate constants. acs.org These experimental rates can then be correlated with theoretical parameters, such as the electrophilicity parameter E, to build predictive models for reaction reactivity. acs.org While this specific study did not involve this compound, the methodologies are directly applicable to understanding its reactions.

In the context of organocatalysis, kinetic experiments can reveal the efficiency and mechanism of a catalyst. For instance, monitoring a reaction's progress over time using techniques like NMR spectroscopy can show the superior performance of one catalyst over another. mdpi.com Competition experiments, where two catalysts are used simultaneously, can also provide information on their relative efficiencies. mdpi.com

Table 1: Thermodynamic Data for Indole Derivatives at T = 298.15 K (p° = 0.1 MPa) This table is based on data for related indole compounds and illustrates the type of data obtained from thermodynamic studies.

CompoundΔfHmo(liq) (kJ·mol−1)Δl gHmo (kJ·mol−1)ΔfHmo(g) (kJ·mol−1) (Experimental)ΔfHmo(g) (kJ·mol−1) (Theoretical - G4)
1-Methylindole68.3 ± 1.659.9 ± 1.1128.2 ± 1.9127.8
1-Methylindoline1.8 ± 1.855.0 ± 2.256.8 ± 2.858.0

Data sourced from a study on the 1-methylindole/octahydro-1-methylindole LOHC system. mdpi.com

Role of Catalysis in this compound Chemical Transformations

Catalysis plays a pivotal role in many chemical transformations involving this compound and its parent structure, indole, enabling reactions that would otherwise be difficult or impossible, and often controlling the selectivity of the outcome.

A significant example is the B(C6F5)3-catalyzed direct C3 alkylation of indoles . acs.orgacs.org This metal-free catalytic approach utilizes the ability of triaryl boranes to mediate the heterolytic cleavage of α-nitrogen C–H bonds in amine-based alkylating agents. acs.orgacs.org The proposed catalytic cycle involves the formation of an iminium-borohydride ion pair from the amine. The electrophilic iminium ion is then trapped by the indole at the C3 position. acs.org This method is notable for its ability to functionalize a wide range of indoles, including those that are unreactive in traditional alkylation reactions. acs.org

Palladium catalysis is also widely used in indole chemistry. For instance, a palladium-catalyzed annulative π-extension (APEX) reaction has been developed for the synthesis of nitrogen-containing polycyclic aromatic compounds from indoles. researchgate.net Another example is the palladium-catalyzed C–H alkoxycarbonylation of indole derivatives to produce indole-3-carboxylates. beilstein-journals.org

Rhodium catalysis has been employed for the decarbonylative C(sp2)–H alkylation of indolines. rsc.org This redox-neutral reaction uses alkyl carboxylic acids and their anhydrides as alkyl sources. The mechanism involves a C-7 acylated indoline intermediate that undergoes decarbonylation. rsc.org While 6-fluoroindoline (B1266902) was compatible with the reaction conditions, this compound was found to be unreactive with 3-phenylpropionic acid under the studied conditions, indicating that the electronic and steric properties of the substituent at the 6-position can significantly influence the catalytic process. rsc.org

Photoredox catalysis offers a mild and efficient way to functionalize indoles. For example, the cyanomethylation of indoles can be achieved using a photocatalyst like [Ir(dmppy)2(dtbbpy)]PF6. escholarship.org The choice of catalyst can be crucial for the reaction's success, as it needs to be a potent reductant to react with bromoacetonitrile (B46782) but not so potent as to be quenched by other species in the reaction mixture. escholarship.org

Organocatalysis , using small organic molecules as catalysts, has also been applied to indole reactions. Chiral thioureas and squaramides are prominent hydrogen-bond bifunctional organocatalysts used in various transformations. mdpi.comresearchgate.net For instance, novel axially chiral bis-arylthioureas have been shown to promote the asymmetric Friedel–Crafts type addition of indoles to nitroolefins with high enantioselectivity. researchgate.net

Table 2: Examples of Catalytic Transformations of Indole Derivatives This table provides examples of catalytic systems used for the functionalization of the indole core.

Reaction TypeCatalystSubstrate ExampleProduct TypeReference
C3 AlkylationB(C6F5)31,2-Dimethylindole3-Methyl-1,2-dimethylindole acs.orgacs.org
Decarbonylative C7 AlkylationRhodium complexN-PMP-indolineC7-alkylated indoline rsc.org
Cyanomethylation[Ir(dmppy)2(dtbbpy)]PF61-Methylindole3-Cyanomethyl-1-methylindole escholarship.org
Friedel-Crafts AlkylationChiral bis-arylthioureaN-MethylindoleAsymmetric Michael adducts researchgate.net
Annulative π-ExtensionPd(OPiv)2N-MethylindoleDibenzo[e,g]indole researchgate.net

Investigation of Stereochemical Outcomes and Diastereoselective Control

The investigation of stereochemical outcomes, particularly diastereoselectivity, is crucial in the synthesis of complex molecules derived from this compound, as the spatial arrangement of atoms can profoundly affect the biological activity and physical properties of the final product. numberanalytics.com Diastereoselectivity refers to the preferential formation of one diastereomer over others in a reaction that creates a new stereocenter in a molecule that already contains one or more stereocenters. organicchemistrytutor.comstereoelectronics.org

Several factors influence diastereoselectivity, including steric effects, electronic effects, and reaction conditions such as solvent and temperature. numberanalytics.com Conformational analysis is a key tool for understanding how steric hindrance directs an incoming reagent to a specific face of the molecule. numberanalytics.comstereoelectronics.org

In the context of indoline chemistry, a catalytic enantioselective and diastereoselective synthesis of indolines bearing two asymmetric centers has been reported. acs.org This reaction, initiated by a phase-transfer catalyst, proceeds with high diastereoselectivity (>20:1), affording a product where the C-3 nitrile group is syn to the C-2 substituent on the indoline ring. acs.org The choice of catalyst and reaction conditions was found to be critical; for instance, using tetrabutylammonium (B224687) chloride (TBAC) as the catalyst led to a complete reversal of diastereoselectivity compared to the quinine-derived ammonium (B1175870) salt. acs.org This highlights the ability of chiral catalysts to override the inherent stereochemical preference of the cyclization. acs.org

Computational studies can provide insight into the origins of diastereoselectivity. By calculating the energies of different transition states leading to the various possible diastereomers, the preferred reaction pathway can be identified. mdpi.comacs.org For example, DFT calculations can be used to model the transition states for the C-C bond formation step, and the calculated energy difference between the transition states can be correlated with the experimentally observed enantiomeric or diastereomeric excess. mdpi.com

Table 3: Key Concepts in Stereochemical Control

ConceptDescriptionRelevance to this compound
Diastereoselectivity Preferential formation of one diastereomer over another in a chemical reaction. numberanalytics.comorganicchemistrytutor.comCrucial when introducing new stereocenters into the this compound scaffold to obtain a specific isomer.
Stereospecificity The stereochemistry of the starting material dictates the stereochemistry of the product. organicchemistrytutor.comstereoelectronics.orgRelevant in reactions where the mechanism has a defined stereochemical pathway (e.g., SN2).
Substrate Control The existing stereocenters in the substrate direct the stereochemical outcome of a reaction.The chiral center(s) and the methyl group in a this compound derivative can direct the formation of new stereocenters.
Reagent Control A chiral reagent or catalyst controls the stereochemical outcome of the reaction. uniurb.itThe use of chiral catalysts can induce high levels of diastereoselectivity in reactions of this compound. acs.org
Conformational Analysis Study of the spatial arrangement of atoms in a molecule and their relative energies. numberanalytics.comHelps predict the most stable conformation of this compound intermediates and how steric hindrance will influence reagent approach. stereoelectronics.org

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Methylindoline and Its Complexes

Rotationally Resolved Electronic Spectroscopy of Methylindoles

Rotationally resolved electronic spectroscopy is a powerful technique for obtaining detailed information about the molecular structures of molecules in different electronic states. cdnsciencepub.com For methylindoles, including 6-methylindole (B1295342) (a closely related compound to 6-methylindoline), this high-resolution method has been employed to study the S1 ← S0 electronic origin band. ru.nlresearchgate.net

In a study on 6-methylindole, the sample was heated to 85 °C and co-expanded with argon into a vacuum to form a molecular beam. ru.nl This beam was then crossed with a laser, and the resulting fluorescence was analyzed. The rotationally resolved electronic spectrum of the origin of 6-methylindole was observed at 34819.41(2) cm⁻¹. ru.nl By fitting the spectrum to a rigid asymmetric rotor Hamiltonian, researchers determined the rotational constants and dipole moments for both the ground (S0) and the first electronically excited (S1) states. ru.nlresearchgate.net

Table 1: Spectroscopic Parameters for 6-Methylindole

ParameterValue
Origin of Electronic Spectrum 34819.41(2) cm⁻¹ ru.nl
Second Excited Singlet State Dipole Moment 4.56 D ru.nl
Angle θD of Dipole Moment -47.7° ru.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including indoline (B122111) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

For a derivative, this compound-2,3-dione, the ¹H NMR spectrum in CDCl₃ showed signals at δ 8.76 (s, 1H), 7.50 (d, J = 7.7 Hz, 1H), 6.91 (d, J = 7.7 Hz, 1H), 6.78 (s, 1H), and 2.41 (s, 3H). amazonaws.com The corresponding ¹³C NMR spectrum exhibited peaks at δ 182.44, 160.33, 151.24, 149.73, 125.77, 124.83, 115.95, 113.20, and 22.89. amazonaws.com These shifts and coupling constants are characteristic of the indoline ring system and the attached methyl group.

In another example, 1-methylindoline, the ¹³C NMR spectrum in CDCl₃ displayed signals at δ 153.29, 130.37, 127.35, 124.30, 117.91, 107.36, 56.19, 36.38, and 28.75. The chemical shifts of impurities are also important to consider, as they can originate from residual solvents or the reaction apparatus. sigmaaldrich.com

Table 2: ¹H and ¹³C NMR Data for this compound Derivatives

CompoundNucleusChemical Shift (δ) in ppm
This compound-2,3-dione amazonaws.com¹H8.76 (s, 1H), 7.50 (d, J=7.7 Hz, 1H), 6.91 (d, J=7.7 Hz, 1H), 6.78 (s, 1H), 2.41 (s, 3H)
¹³C182.44, 160.33, 151.24, 149.73, 125.77, 124.83, 115.95, 113.20, 22.89
1-methylindoline ¹³C153.29, 130.37, 127.35, 124.30, 117.91, 107.36, 56.19, 36.38, 28.75

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Electronic Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. These techniques are sensitive to the molecule's conformation and electronic structure. gatewayanalytical.com

For this compound-2,3-dione, the IR spectrum (KBr) shows characteristic peaks at 3547, 3458, 3413, 3203, 2956, 2928, 2856, 1754, 1736, 1719, 1617, 1458, and 1448 cm⁻¹. amazonaws.com These bands correspond to various stretching and bending vibrations of the functional groups present in the molecule.

Normal coordinate analysis, using methods like Wilson's FG matrix, is crucial for a proper interpretation of the vibrational spectra of complex molecules like indolines, where vibrational coordinates are often strongly mixed.

Table 3: Characteristic IR Bands for this compound-2,3-dione

Wavenumber (cm⁻¹)Vibrational Mode
3547, 3458, 3413, 3203N-H and C-H stretching
2956, 2928, 2856C-H stretching (methyl group)
1754, 1736, 1719C=O stretching (dione)
1617C=C stretching (aromatic ring)
1458, 1448C-H bending

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. shu.ac.uk The absorption of this radiation corresponds to the excitation of outer electrons, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). msu.edu

For organic molecules like this compound, the absorption of UV and visible radiation is generally restricted to chromophores, which are functional groups containing valence electrons with low excitation energies. shu.ac.uk The resulting spectrum usually consists of broad absorption bands due to the superposition of electronic, vibrational, and rotational transitions. shu.ac.uk

In indole (B1671886) and its derivatives, two low-lying excited singlet states, ¹La and ¹Lb, arising from ππ* excitations, are particularly important. ru.nl The energetic ordering of these states depends on the nature and position of substituents on the indole ring. ru.nl These states can be distinguished by the orientation of their transition dipole moments and their permanent dipole moments. ru.nl

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization.

For this compound-2,3-dione, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) determined the mass-to-charge ratio ([M]⁺) to be 161.0482, which is in close agreement with the calculated value of 161.0477 for the molecular formula C₉H₇NO₂. amazonaws.com

The PubChem database entry for 6-methylindole (a related compound) lists GC-MS data, showing a prominent molecular ion peak. nih.gov Advanced MS techniques, such as Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) and tandem mass spectrometry (MS/MS), can provide even more detailed structural information by analyzing the fragmentation pathways of ionized molecules. mdpi.com For instance, in a study of a silylated indole derivative, ESI-FT-ICR-MS/MS was used to propose fragmentation pathways for the ionized compound. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. tulane.edu This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions.

While a specific crystal structure for this compound was not found in the search results, studies on various indole derivatives highlight the power of this method. For example, the crystal structures of several 2-phenyl-1H-indole derivatives have been determined, revealing details about the planarity of the indole ring system and the nature of intermolecular hydrogen bonding. iucr.orgnih.gov In these structures, the indole ring system deviates only slightly from planarity. nih.gov

The crystal structure of a macrocycle containing a 4,6-dimethoxy-3-methylindole unit has also been reported, providing unambiguous structural elucidation. semanticscholar.org The analysis of crystal packing can reveal how molecules interact in the solid state, which is crucial for understanding the material's properties. For instance, in some indole derivatives, N—H⋯O hydrogen bonds are the dominant intermolecular interaction, leading to the formation of chains. iucr.org

Advanced Techniques for Characterization of Indoline-Based Compounds

The characterization of indoline-based compounds often involves a combination of the techniques mentioned above, as well as more advanced and specialized methods. For complex organic molecules, a multi-technique approach is often necessary for unambiguous structural and electronic characterization. ontosight.ai

For example, genetic algorithms have been developed to aid in the automated fitting and assignment of complex, congested rovibronic spectra, which is particularly useful for large molecules like substituted indoles. cdnsciencepub.comresearchgate.net In the realm of mass spectrometry, techniques like nanoparticle-assisted laser desorption/ionization (NALDI-MS) and triple quadrupole electrospray tandem mass spectrometry (QqQ ESI-MS/MS) offer enhanced capabilities for the analysis of novel compounds. mdpi.com

Furthermore, the combination of experimental spectroscopic data with computational methods, such as density functional theory (DFT), is becoming increasingly common. researchgate.net This synergistic approach allows for a deeper understanding of the relationship between a molecule's structure and its spectroscopic properties. For instance, time-dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra, aiding in the interpretation of experimental results. researchgate.net

Computational Chemistry and Theoretical Studies of 6 Methylindoline

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for studying the electronic structure and properties of molecules like 6-methylindoline. wikipedia.orgua.pt DFT offers a balance between computational cost and accuracy, making it suitable for a wide range of applications from geometry optimization to reaction mechanism analysis. wikipedia.orgnih.gov These calculations allow for the precise determination of molecular-level descriptors such as orbital energies, atomic charge distributions, and electron densities, which are fundamental to understanding chemical reactivity and stability. nih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. materialssquare.com For this compound, theoretical calculations are used to predict bond lengths, bond angles, and dihedral angles. Methods like DFT with appropriate basis sets, such as B3LYP/6-31G(d), are commonly used for this purpose. uni-greifswald.de The optimized geometry is crucial for subsequent calculations of other properties. materialssquare.com

Studies on the closely related 6-methylindole (B1295342) have utilized methods like Dunning's correlation-consistent polarized valence triple zeta (cc-pVTZ) basis set for structure optimizations. ru.nl The electronic structure analysis of this compound involves examining its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. For instance, in a study of 6-methylindole, the optimized ground state structure and the orientation of the permanent dipole moment in the ground and excited states were determined using SCS-CC2/cc-pVTZ calculations. ru.nl These calculations revealed that the lowest electronically excited state is an Lb-state, characterized by the orientation of its transition dipole moment. ru.nlru.nl

Table 1: Computed and Experimental Molecular Parameters of 6-Methylindole (A Close Analog) Data sourced from studies on 6-methylindole, providing insight into the expected values for this compound.

ParameterStateSCS-CC2/cc-pVTZ CalculationExperimental Value
Permanent Dipole Moment (μ)Ground State (S₀)1.83 D-
Permanent Dipole Moment (μ)First Excited State (S₁, Lb)1.95 D1.90(10) D
Permanent Dipole Moment (μ)Second Excited State (S₂, La)4.56 D-
Transition Dipole Moment (TDM) Angle (θ)S₁ ← S₀-±21.1(20)°
Source: Hebestreit et al., 2021. ru.nlru.nl

Theoretical methods are extensively used to predict spectroscopic properties, which aids in the interpretation of experimental data. researchgate.netnumberanalytics.com Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption bands in UV-Vis spectra. nih.govprimescholars.com For 6-methylindole, TD-DFT calculations can predict the λmax values for the π→π* transitions, helping to distinguish between different electronic states, such as the La and Lb states. ru.nl

The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. nih.gov By comparing the calculated shifts with experimental spectra, the structural assignment of this compound and its derivatives can be confirmed. uni-greifswald.de For example, studies on 1-methylindole (B147185) have shown good agreement between experimental and calculated ¹H and ¹³C NMR chemical shifts using the GIAO method. researchgate.net

Table 2: General Approach for Spectroscopic Property Prediction

Spectroscopic TechniqueComputational MethodPredicted Parameters
UV-Vis SpectroscopyTime-Dependent DFT (TD-DFT)Excitation Energies (λmax), Oscillator Strengths
NMR SpectroscopyGauge-Including Atomic Orbital (GIAO) with DFT¹H and ¹³C Chemical Shifts
Source: General methodologies from computational chemistry literature. researchgate.netnih.gov

Computational chemistry provides a powerful lens for investigating reaction mechanisms at a molecular level. savemyexams.com By mapping the potential energy surface of a reaction, intermediates and transition states can be identified. acs.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. umn.edu Locating and characterizing the transition state is crucial for understanding the kinetics and feasibility of a chemical reaction. dalalinstitute.com

For indole (B1671886) derivatives, DFT calculations have been employed to study mechanisms such as electrophilic substitution and cycloaddition reactions. researchgate.net For instance, the mechanism of the reaction between N-methylindoles and tosyl azide (B81097) was studied using the M06/6-311G(d,p) level of theory, which found that the reaction proceeds via a concerted [3+2] addition. researchgate.net Such studies on this compound could elucidate the pathways for its synthesis or degradation, providing activation energies (ΔE‡) and reaction enthalpies (ΔH) that govern the reaction rate and outcome. The analysis involves vibrational frequency calculations at the stationary points; a transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. umn.edu

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation about single bonds. libretexts.orglumenlearning.com For this compound, the primary conformational flexibility would involve the rotation of the methyl group attached to the benzene (B151609) ring and the puckering of the five-membered indoline (B122111) ring.

Table 3: Key Concepts in Conformational Analysis

ConceptDescriptionRelevance to this compound
Staggered vs. Eclipsed Refers to the relative orientation of substituents on adjacent atoms. Staggered is lower in energy.Rotation of the methyl group relative to the indole ring.
Gauche Interaction A type of steric strain in a staggered conformation where two bulky groups are 60° apart.Can influence the preferred orientation of larger substituents if the indoline ring is further functionalized.
Torsional Strain The energy increase due to eclipsing interactions of bonds on adjacent atoms.A factor in the energy barrier for methyl group rotation.
Steric Strain Repulsive interaction when non-bonded atoms are forced too close together.Influences the puckering of the indoline ring and orientation of the methyl group.
Source: Principles of organic chemistry. libretexts.orgmaricopa.edu

Reaction Mechanism Elucidation through Transition State Analysis

Molecular Docking and Dynamics Simulations for Biological Interactions

To investigate how this compound might interact with biological targets like enzymes or receptors, molecular docking and molecular dynamics (MD) simulations are employed. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method uses scoring functions to estimate the binding affinity, helping to identify potential binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com Studies on various indole derivatives have successfully used docking to understand their binding to targets like HIV-1 glycoprotein (B1211001) 41 and human butyrylcholinesterase (hBChE). mdpi.comnih.gov For example, docking studies on N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives revealed their binding mode within CDK2. researchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of conformational changes and intermolecular interactions. These simulations can validate the stability of the docking pose and provide insights into the flexibility of both the ligand and the protein binding site.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. oncodesign-services.com Computational methods play a crucial role in developing quantitative structure-activity relationship (QSAR) models. acs.org These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. oncodesign-services.com

For indole-based compounds, SAR studies have been instrumental in optimizing their activity as, for example, HIV-1 fusion inhibitors or Hepatitis C NS4B inhibitors. acs.orgnih.gov Computational SAR involves calculating various molecular descriptors (e.g., steric, electronic, hydrophobic properties) for a series of this compound analogs. These descriptors are then correlated with experimental activity data to build a predictive QSAR model. Such models can explain why certain structural features, like the position of the methyl group, enhance or diminish activity and can guide the design of new, more potent analogs by predicting their activity before synthesis. nih.govacs.org A computational pose derived from docking can often explain the observed SAR by showing how different substituents interact with the target's binding pocket. nih.govacs.org

In Silico Drug Design and Evaluation of this compound Derivatives

The in silico evaluation of methylindoline derivatives has been a critical step in identifying promising candidates for further pharmacological investigation. A notable example involves the screening and assessment of a series of methylindoline derivatives for their potential to ameliorate cadmium-induced nephritis. nih.gov This research highlights the power of computational tools in modern drug discovery.

In a specific study, several methylindoline derivatives were evaluated for their anti-inflammatory and anti-nephritic properties. nih.gov Through the integrated use of network pharmacology and molecular docking, a lead compound was identified from a series of derivatives (IA, IB, IC, ID, and IE). The derivative designated as IC, chemically identified as (E)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)-5-methylindolin-2-one, was selected for more detailed investigation based on its promising computational profile. nih.govresearchgate.net

Molecular docking analyses were central to this selection process, providing detailed insights into the binding interactions between the methylindoline derivatives and key protein targets associated with inflammation and kidney damage. These computational simulations calculate the binding affinity and predict the binding mode of a ligand to a protein's active site. The results of such analyses can guide the selection of compounds that are most likely to exhibit the desired biological activity. nih.gov

The study on methylindoline derivatives demonstrated that the identified lead compound, IC, showed strong antioxidant and anti-inflammatory properties in subsequent in vitro tests, confirming the predictions from the computational models. nih.gov Specifically, molecular docking was used to understand how this derivative could interact with and modulate the activity of proteins involved in the inflammatory cascade, such as pro-inflammatory cytokines. nih.govresearchgate.net The computational evaluation effectively streamlined the identification of a potent methylindoline derivative, showcasing the efficiency and predictive power of in silico drug design methodologies. nih.gov

Detailed Research Findings from a Representative Study

A study investigating the therapeutic potential of methylindoline derivatives in a zebrafish model of cadmium-induced nephritis utilized network pharmacology and molecular docking to identify a lead compound. nih.gov The derivative (E)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)-5-methylindolin-2-one (IC) was identified as a promising candidate for its potential anti-inflammatory and anti-nephritic activities. nih.govresearchgate.net

The computational analysis was a crucial first step that led to the selection of this compound for further in vitro and in vivo testing. The study demonstrated that IC treatment significantly downregulated the expression of pro-inflammatory cytokine genes, including TNF-α, IL-1β, IL-6, and NF-κB. nih.gov This aligns with the computational predictions of its interaction with inflammatory pathway proteins.

The following table summarizes the key findings related to the biological effects of the computationally selected methylindoline derivative IC in the zebrafish model.

Table 1: In Vivo Effects of the Computationally Selected Methylindoline Derivative (IC) on Markers of Nephritis

Parameter Effect of Cadmium Exposure Effect of Treatment with Derivative IC
Lactate (B86563) Dehydrogenase (LDH) Increased Decreased
Malondialdehyde (MDA) Increased Decreased
Catalase (CAT) Activity Decreased Restored
Superoxide (B77818) Dismutase (SOD) Activity Decreased Restored
TNF-α Gene Expression Upregulated Downregulated
IL-1β Gene Expression Upregulated Downregulated
IL-6 Gene Expression Upregulated Downregulated
NF-κB Gene Expression Upregulated Downregulated

Data sourced from a study on cadmium-induced nephritis in a zebrafish model. nih.gov

These findings underscore the value of in silico methods in the early stages of drug discovery. By computationally screening and evaluating derivatives of the methylindoline scaffold, researchers were able to pinpoint a compound with significant therapeutic potential, which was subsequently validated through biological experiments. nih.gov

Biological and Pharmacological Applications of 6 Methylindoline Derivatives

Antimicrobial Activities of Indoline (B122111) Scaffolds

The indoline scaffold, a core component of 6-methylindoline, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. researchgate.netnih.gov Researchers have extensively investigated indole (B1671886) and indoline derivatives for their potential to combat microbial infections, including those caused by drug-resistant pathogens. researchgate.netnih.govrsc.org

Antibacterial Efficacy, including against Resistant Strains (e.g., MRSA)

The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. mdpi.commdpi.com In response, the scientific community has intensified the search for novel antibacterial agents. frontiersin.org Indole derivatives have emerged as a promising class of compounds with demonstrated activity against these challenging pathogens. researchgate.netnih.govmdpi.com

The antibacterial potential of indole derivatives is attributed to various mechanisms, including the disruption of bacterial membranes and the inhibition of biofilm formation. mdpi.com For instance, certain indole-naphthalene hybrid analogs have shown significant antibacterial activity against Staphylococcus strains, with the position and nature of substitutions on the indole ring influencing their efficacy. dovepress.com Specifically, 5-chloro, -cyano, and -hydroxyl indole substitutions have demonstrated notable activity. dovepress.com

Furthermore, some indole derivatives act as resistance-modifying agents (RMAs), enhancing the effectiveness of existing antibiotics against which resistance has developed. researchgate.netnih.gov Studies have also explored the synergistic effects of 2-arylindole derivatives with conventional antibiotics like tetracycline (B611298) against MRSA. japsonline.com For example, the combination of certain 2-arylindoles with tetracycline has been shown to significantly reduce the minimum inhibitory concentration (MIC) of tetracycline against resistant strains. japsonline.com

Antibacterial Activity of Indole Derivatives
Compound TypeBacterial StrainKey FindingsReference
Indole-naphthalene hybrid analogsStaphylococcus aureus, MRSASubstitutions at the 5-position (chloro, cyano, hydroxyl) showed the best activity. dovepress.com
2-ArylindolesMRSA Sp6Showed synergistic effects with tetracycline, reducing its MIC. japsonline.com
Thiourea derivativesMRSATD4 derivative showed potent activity with a MIC of 2–16 µg/mL. mdpi.com

Antifungal Properties

In addition to their antibacterial effects, indole derivatives have demonstrated significant antifungal activity. cenmed.comechemi.com The versatility of the indole nucleus allows for the synthesis of a wide array of derivatives with potent action against various fungal pathogens. rsc.orgmdpi.comhumanjournals.comijcea.org

Research has shown that certain indole Schiff base derivatives containing a 1,3,4-thiadiazole (B1197879) scaffold exhibit strong antifungal properties. mdpi.compreprints.org For example, compound 2j from one study displayed high inhibition rates against several fungal species, including F. graminearum and F. oxysporum. mdpi.compreprints.org Similarly, novel indole-1,2,4 triazole conjugates have shown potent activity, particularly against Candida species. mdpi.com In one study, compound 6f was identified as a highly potent agent against Candida albicans, with a MIC value of 2 µg/mL. mdpi.com

The mechanism of antifungal action for many indole derivatives is linked to the inhibition of crucial fungal enzymes. nih.gov For instance, docking studies have suggested that some derivatives may inhibit CYP51, an enzyme essential for fungal cell membrane integrity. nih.gov

Antifungal Activity of Indole Derivatives
Compound TypeFungal StrainKey FindingsReference
Indole Schiff base derivatives (e.g., compound 2j)F. graminearum, F. oxysporumHigh inhibition rates at a concentration of 500 μg/mL. mdpi.compreprints.org
Indole-1,2,4 triazole conjugates (e.g., compound 6f)Candida albicans, Candida tropicalisPotent activity with MIC values as low as 2 µg/mL. mdpi.com
Methylindole derivatives (e.g., 1MI2CA and 5MI2CA)Candida albicans (fluconazole-resistant)Significantly reduced biofilm formation. frontiersin.org

Anticancer and Anti-tumor Research

The indole scaffold is a key structural motif in many compounds with anticancer properties. researchgate.net Derivatives of this compound have been the focus of extensive research in oncology, with studies exploring their potential as inhibitors of crucial enzymes and their cytotoxic effects on various cancer cell lines.

Role as Tryptophan Dioxygenase Inhibitors

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that plays a critical role in tryptophan metabolism. scirp.orgsci-hub.se Its overexpression in various cancer cells contributes to tumor immune evasion by depleting tryptophan and producing immunosuppressive metabolites. scirp.orgsci-hub.se Consequently, TDO has emerged as a promising target for cancer immunotherapy. scirp.org

6-Methylindole (B1295342) has been utilized as a reactant in the preparation of pyridyl-ethenyl-indoles, which act as TDO inhibitors. cenmed.comechemi.comrheniumshop.co.ilmedchemexpress.com Structure-activity relationship (SAR) studies have confirmed that the indole ring is a crucial component for TDO inhibitory activity. scirp.org For instance, a series of 3-(2-(pyridyl)ethenyl)indole derivatives have been synthesized and evaluated for their TDO inhibitory potency, with some showing significant potential as anticancer immunomodulators. scirp.orgacs.org Furthermore, researchers have developed dual inhibitors of both TDO and indoleamine 2,3-dioxygenase 1 (IDO1), another key enzyme in tryptophan metabolism. sci-hub.senih.gov One such study identified a 6-acetamido-indole-2-carboxylic acid derivative as a potent dual inhibitor. nih.gov

TDO Inhibitory Activity of Indole Derivatives
Compound SeriesKey FindingsReference
3-(2-(Pyridyl)ethenyl)indolesThe indole ring is crucial for TDO inhibitory activity. scirp.org
6-Acetamido-indole-2-carboxylic acid derivativesIdentified as potent dual inhibitors of IDO1 and TDO. nih.gov

Investigations into Aromatase Inhibition for Breast Cancer Therapy

Aromatase is a key enzyme in the biosynthesis of estrogen, a hormone that can fuel the growth of hormone-dependent breast cancers. ijcrt.orgfrontiersin.orgkomen.orgnih.gov Aromatase inhibitors (AIs) are therefore a cornerstone of treatment for this type of cancer, particularly in postmenopausal women. komen.orgnih.govclevelandclinic.orgmdanderson.org The search for novel, more effective, and safer AIs is an active area of research. ijcrt.org

Indole derivatives have shown promise as aromatase inhibitors. researchgate.netnih.gov Computational studies have been employed to design and evaluate novel 2-methyl indole derivatives as potential AIs. ijcrt.org In one such study, a designed ligand, ligand 41 , exhibited a high docking score and strong hydrogen bonding interactions with the aromatase active site, suggesting its potential as a potent inhibitor. ijcrt.org Other research has focused on indole aryl sulfonamides, with the position of the indole ring being a critical factor for aromatase inhibition. frontiersin.orgnih.gov

Aromatase Inhibitory Activity of Indole Derivatives
Compound TypeKey FindingsReference
2-Methyl indole derivatives (in silico)Ligand 41 showed a high docking score and favorable ADME properties. ijcrt.org
Indole aryl sulfonamidesThe attachment position of the indole ring is crucial for activity. frontiersin.orgnih.gov

Studies on Human Lung Cancer and Breast Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against various human cancer cell lines. Research has demonstrated the potential of these compounds to inhibit the growth of both lung and breast cancer cells.

In the context of lung cancer, studies have examined the anti-tumor activities of 6-methylindole-4,7-quinone in the NCI-H460 human lung cancer cell line. nii.ac.jp The NCI-H460 cell line is one of several used in lung cancer research to investigate the efficacy of new therapeutic agents. nih.gov

Regarding breast cancer, the cytotoxic effects of indoline derivatives have been tested on cell lines such as MCF-7 and SkBr3. researchgate.nettuni.fi For example, the compound N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline (HNPMI) was identified as a potent inhibitor of the EGFR signaling pathway, leading to cell death in breast cancer cells. tuni.fi Another study evaluated the anticancer activity of 2-((1, 2, 3, 4-Tetrahydroquinolin-1-yl) (4 methoxyphenyl) methyl) phenol (B47542) (THMPP) and found that it induced apoptosis in MCF-7 and SkBr3 cells. tuni.fi

Cytotoxic Activity of Indoline Derivatives on Cancer Cell Lines
CompoundCancer Cell Line(s)Key FindingsReference
6-Methylindole-4,7-quinoneNCI-H460 (Human Lung Cancer)Examined for anti-tumor activities. nii.ac.jp
N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline (HNPMI)MCF-7, SkBr3 (Breast Cancer)Potent inhibitor of the EGFR signaling pathway, inducing cell death. tuni.fi
2-((1, 2, 3, 4-Tetrahydroquinolin-1-yl) (4 methoxyphenyl) methyl) phenol (THMPP)MCF-7, SkBr3 (Breast Cancer)Induced apoptosis in breast cancer cells. tuni.fi

Targeting Drug-Resistant Cancer Cells

The emergence of drug resistance is a significant hurdle in cancer therapy. nih.gov Indole derivatives have been investigated for their potential to overcome this challenge. nih.govmdpi.com Specifically, derivatives of this compound have shown promise in targeting cancer cells that have developed resistance to conventional treatments.

One area of investigation involves the development of kinase inhibitors, as kinases are pivotal in cell proliferation and survival pathways. researchgate.net Research has shown that substitutions on the indole ring, including at the 6-position, can influence the potency and selectivity of these inhibitors. researchgate.net For instance, certain indole derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. researchgate.net

Furthermore, some indole-based compounds have been designed as dual-targeted agents. For example, indole-chalcone derivatives have been synthesized to inhibit both tubulin polymerization and thioredoxin reductase (TrxR), showing potent antiproliferative activity against various human cancer cell lines. mdpi.com Another study focused on hybrid molecules containing indole, thiazolidinedione, and triazole moieties, which demonstrated significant anticancer activity against liver, colorectal, prostate, and breast cancer cell lines, in some cases surpassing the efficacy of the standard drug doxorubicin (B1662922). mdpi.com The structural versatility of the this compound scaffold allows for the creation of compounds that can potentially evade the resistance mechanisms developed by cancer cells.

Compound TypeTargetCancer Cell Line(s)Key Findings
Indole-chalcone derivativesTubulin polymerization, Thioredoxin reductase (TrxR)Six human cancer cell linesPotent antiproliferative activity with IC50 values from 6 to 35 nM. mdpi.com
Indole-thiazolidinedione-triazole hybridsNot specifiedHePG-2 (liver), HCT-116 (colorectal), PC-3 (prostate), MCF-7 (breast)Superior anticancer activity compared to doxorubicin in several cell lines. mdpi.com
6-aryl-indenoisoquinolone derivativesEstrogen receptor α (ERα), VEGFR-2MCF-7, MDA-MB-231, IshikawaGood binding affinity and inhibitory potency, with excellent anti-proliferative activities. nih.gov

Anti-inflammatory Properties

Indole derivatives are known to possess significant anti-inflammatory properties. researchgate.netresearchgate.net The this compound scaffold has been incorporated into molecules designed to modulate inflammatory pathways. A study on methylindoline derivatives identified a specific compound, (E)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)-5-methylindolin-2-one (IC), which exhibited strong antioxidant and anti-inflammatory properties in a dose-dependent manner. nih.govresearchgate.net

This derivative was shown to reduce oxidative stress and the expression of pro-inflammatory cytokine genes, including TNF-α, IL-1β, IL-6, and NF-κB. nih.govresearchgate.net The mechanism of action for some indoline derivatives involves the inhibition of p38 MAPK and the reduction of NF-κB nuclear translocation, which are key signaling pathways in the inflammatory response. nih.gov

DerivativeKey Anti-inflammatory ActionsModel System
(E)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)-5-methylindolin-2-one (IC)Reduced oxidative stress, downregulated pro-inflammatory cytokine genes (TNF-α, IL-1β, IL-6, NF-κB). nih.govresearchgate.netCadmium-induced inflammation in zebrafish. nih.govresearchgate.net
AN1284 (an indoline derivative)Inhibits p38 MAPK, reduces degradation of IκBα and nuclear translocation of NF-κB. nih.govMurine models of acute lung injury, ulcerative colitis, and acute liver injury. nih.gov

Therapeutic Potential in Renal Health and Nephritis

The anti-inflammatory and antioxidant properties of this compound derivatives extend to their potential use in treating kidney diseases. nih.govresearchgate.net Kidney disease is a major global health issue, and the kidneys are particularly susceptible to damage from heavy metals like cadmium. nih.govresearchgate.net

Research using a zebrafish model of cadmium-induced nephritis demonstrated the protective effects of the methylindoline derivative IC. nih.govresearchgate.net Treatment with this compound led to a decrease in markers of kidney damage, such as lactate (B86563) dehydrogenase (LDH) and malondialdehyde (MDA), while restoring the activity of antioxidant enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD). nih.govresearchgate.net Histopathological analysis confirmed the restoration of renal tissue architecture, highlighting the therapeutic potential of this this compound derivative in treating nephritis. nih.govresearchgate.net Another novel indoline derivative, AN1284, has been shown to ameliorate diabetes-induced chronic kidney disease by reducing metabolic abnormalities and renal inflammation. nih.gov

DerivativeEffect on Renal HealthKey Findings
(E)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)-5-methylindolin-2-one (IC)Protection against cadmium-induced nephritis. nih.govresearchgate.netDecreased LDH and MDA, restored antioxidant enzyme activity, and restored renal tissue architecture in zebrafish. nih.govresearchgate.net
AN1284Amelioration of chronic kidney disease in a diabesity model. nih.govImproved kidney function, reduced albumin and creatinine, and prevented renal inflammation and morphological changes. nih.gov

Diabetes Management (e.g., SGLT2 Inhibitors)

Sodium-glucose co-transporter 2 (SGLT2) inhibitors are a class of medications used to treat type 2 diabetes by promoting the excretion of glucose in the urine. nih.govemanresearch.orgmdpi.com While direct research linking this compound specifically to SGLT2 inhibition is not prominent in the provided results, the broader class of indole derivatives has been explored for antidiabetic properties. researchgate.net SGLT2 inhibitors like canagliflozin, dapagliflozin, and empagliflozin (B1684318) are approved for managing type 2 diabetes and have shown benefits in reducing blood sugar levels, body weight, and blood pressure. nih.govmdpi.comemanresearch.orgjofem.org The development of novel SGLT2 inhibitors often involves the modification of various chemical scaffolds to improve efficacy and selectivity, and the this compound core could potentially serve as a basis for such new derivatives. emanresearch.org

A novel indoline derivative, AN1284, has demonstrated efficacy in a murine model of diabesity-induced chronic kidney disease. nih.gov While it did not lower blood glucose levels, it improved kidney function and metabolic parameters, suggesting a potential role for indoline derivatives in managing the complications of diabetes. nih.gov

Neurodegenerative Disease Management and Neuromodulation

The management of neurodegenerative diseases like Alzheimer's disease (AD) is a significant challenge. nih.govnih.gov Indole-based compounds are being investigated for their potential to address the multifactorial nature of these diseases. mdpi.com Derivatives of this compound could be incorporated into multifunctional compounds designed to target various aspects of neurodegeneration.

Research has focused on developing inhibitors of enzymes like monoamine oxidase B (MAO-B) and β-secretase (BACE-1), which are involved in the pathology of AD. mdpi.com For instance, halogenated trimethoxy chalcone (B49325) derivatives have been synthesized and shown to inhibit MAO-B. mdpi.com Additionally, antagonists of the 5-HT6 serotonin (B10506) receptor, which are being explored for their cognitive-enhancing effects, often feature indole-like structures. mdpi.com The development of multifunctional ligands, such as those combining a tacrine (B349632) scaffold with a juglone (B1673114) (naphthoquinone) moiety, has shown potent inhibition of acetylcholinesterase (AChE), another key target in AD treatment. nih.gov

While direct studies on this compound for neuromodulation are not specified, neuromodulation techniques themselves, both invasive and non-invasive, are being explored as treatments for AD. cda-amc.ca

Antiviral and Anti-HIV-1 Agents

Derivatives of 6-methylindole have been synthesized and identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. mdpi.comresearchgate.net One study reported the synthesis of novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives. mdpi.comresearchgate.net Among these, two compounds, N-(p-ethyl)phenylsulfonyl-3-[2-morpholinoethanone]-6-methylindole (4f) and N-(p-ethyl)phenylsulfonyl-3-[2-(5-phenyl-1,3,4-oxadiazole-2-yl-thio)ethanone]-6-methylindole (6), demonstrated the most promising activity against HIV-1 replication. mdpi.comresearchgate.net

Further research into N-arylsulfonyl-3-acylindole benzoyl hydrazone derivatives also revealed potent anti-HIV-1 activity. scielo.br Specifically, N-(3-nitro)phenylsulfonyl-3-acetyl-6-methylindole benzoyl hydrazone (23) displayed high potency with a low effective concentration (EC50) and a high therapeutic index (TI). scielo.br Another study on N-arylsulfonyl-3-formylindoles found that the presence of a methyl group at the C-6 position of the indole ring, as in N-m-nitrophenylsulfonyl-6-methyl-3-formylindole (3i), resulted in good antiviral activity and low cytotoxicity. scielo.br

CompoundAnti-HIV-1 Activity (EC50)Therapeutic Index (TI)
N-(p-ethyl)phenylsulfonyl-3-[2-morpholinoethanone]-6-methylindole (4f)9.42 µM mdpi.comresearchgate.net>49.77 mdpi.comresearchgate.net
N-(p-ethyl)phenylsulfonyl-3-[2-(5-phenyl-1,3,4-oxadiazole-2-yl-thio)ethanone]-6-methylindole (6)4.62 µM mdpi.comresearchgate.net66.95 mdpi.comresearchgate.net
N-(3-nitro)phenylsulfonyl-3-acetyl-6-methylindole benzoyl hydrazone (23)0.31 µg/mL scielo.br>645.16 scielo.br
N-m-nitrophenylsulfonyl-6-methyl-3-formylindole (3i)5.02 µM scielo.br81.69 scielo.br

Interaction with Biological Targets (e.g., enzymes, receptors, ion channels)

The therapeutic potential of chemical compounds is fundamentally linked to their ability to interact with specific biological macromolecules. For this compound derivatives, the core structure serves as a versatile scaffold that, through various chemical modifications, can be tailored to bind with high affinity and selectivity to a range of biological targets, including enzymes, cellular receptors, and ion channels. These interactions are the molecular basis for the diverse pharmacological activities observed for this class of compounds, from enzyme inhibition to receptor modulation and ion channel blocking.

Interaction with Enzymes

This compound derivatives have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis, particularly in cancer and inflammation.

Receptor Tyrosine Kinases (RTKs): Dysregulation of RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a hallmark of many cancers. Recently, novel derivatives based on a 1-methyl-1H-indole-6-carboxylate core have been developed as targeted RTK inhibitors tandfonline.comnih.gov. In enzymatic assays, compound 4a (2-(1-methyl-1H-indole-6-carbonyl)-N-phenylhydrazine-1-carbothioamide) was identified as a highly effective inhibitor of EGFR, while compound 6c (5-((5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol) demonstrated superior inhibitory activity against VEGFR-2 tandfonline.comnih.gov. These findings highlight the potential of the 6-methylindole scaffold in designing potent and specific anticancer agents that target critical signaling pathways.

Glutathione S-Transferase (GST): GSTs are a family of enzymes involved in cellular detoxification, and their overexpression can contribute to drug resistance in cancer cells. Research into indole compounds has shown that 6-Methylindole-3-carboxaldehyde is a potent inhibitor of GST tandfonline.com. This inhibitory action suggests a potential application for such derivatives in overcoming chemotherapy resistance.

Cytochrome P450 (CYP) Enzymes: The indoline core structure can be metabolized by cytochrome P450 enzymes, which are central to drug metabolism. Studies have shown that indoline is efficiently aromatized to indole by several P450 isoforms, with CYP3A4 exhibiting the highest activity csic.es. This metabolic transformation is significant, as the resulting indole products may possess different pharmacological activities or toxicities compared to the parent indoline compound csic.es. For instance, the dehydrogenation of the indoline-containing drug indapamide (B195227) by CYP3A4 is a critical metabolic step nih.gov.

p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling pathway is a key regulator of the production of pro-inflammatory cytokines, making it an attractive target for anti-inflammatory drugs tocris.comopnme.com. Numerous inhibitors have been developed, such as SB 239063, which potently inhibits p38α with an IC50 of 44 nM tocris.com. While the p38 MAPK family is a known target for various heterocyclic inhibitors, research is ongoing to develop specific this compound-based derivatives for this purpose.

Compound NameTarget EnzymeActivity TypeValue
2-(1-methyl-1H-indole-6-carbonyl)-N-phenylhydrazine-1-carbothioamide (4a) nih.govEGFRInhibitionIC₅₀ = 0.09 µM
5-((5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (6c) nih.govVEGFR-2InhibitionIC₅₀ = 0.05 µM
6-Methylindole-3-carboxaldehyde tandfonline.comGSTInhibitionIC₅₀ = 0.042 mM
6-Methylindole-3-carboxaldehyde tandfonline.comGSTInhibitionKᵢ = 0.018 mM

Interaction with Receptors

The structural features of this compound derivatives make them suitable candidates for interacting with various G-protein coupled receptors (GPCRs), particularly those within the serotonergic and dopaminergic systems.

Serotonin (5-HT) Receptors: Tetrahydro-β-carbolines, which are structurally analogous to indolines, are known to interact with serotonin receptors. The position of substituents on the indole ring system significantly influences binding affinity nih.gov. Specifically, Pinoline (6-methoxy-1,2,3,4-tetrahydro-β-carboline) , which contains the key 6-substituted ring, demonstrates notable affinity for multiple 5-HT receptor subtypes. It binds to 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors with Ki values in the sub-micromolar to low micromolar range csic.es. Studies on other 1-aryl-β-carbolines have further confirmed that a 6-methoxy substituent on the core structure is important for achieving potent binding at 5-HT2 receptors acs.org.

Dopamine (B1211576) (D2) Receptors: Derivatives incorporating a methylindoline moiety have been explored for their activity at dopamine receptors. In a study focused on developing dual-target ligands for Parkinson's disease, an indolylpiperazinylpyrimidine compound containing a 2-methylindole (B41428) core was shown to bind to the human dopamine D2 receptor with an EC50 value of 40.2 µM plos.org. Other research has identified methylindoline derivatives as D2 receptor agonists, indicating the scaffold's potential for developing novel treatments for neurological disorders acs.org.

Compound NameTarget ReceptorActivity TypeValue
Pinoline (6-methoxy-1,2,3,4-tetrahydro-β-carboline) csic.es5-HT1AAffinityKᵢ = 0.47 µM
Pinoline (6-methoxy-1,2,3,4-tetrahydro-β-carboline) csic.es5-HT2AAffinityKᵢ = 0.29 µM
Pinoline (6-methoxy-1,2,3,4-tetrahydro-β-carboline) csic.es5-HT2BAffinityKᵢ = 0.24 µM
Pinoline (6-methoxy-1,2,3,4-tetrahydro-β-carboline) csic.es5-HT2CAffinityKᵢ = 0.83 µM
Indolylpiperazinylpyrimidine Derivative (Compound 6) plos.orgDopamine D2BindingEC₅₀ = 40.2 µM

Interaction with Ion Channels

The modulation of ion channels is a crucial mechanism for many therapeutic agents, and indole-based structures have shown activity against various channel types.

Calcium Channels: T-type calcium channels (CaV) are involved in various physiological processes, and their dysregulation is linked to certain diseases. The indole derivative 3,3'-Diindolylmethane (DIM) has been shown to be a modest blocker of T-type calcium channels. It inhibits CaV3.2 and CaV3.3 channels with IC50 values of 21.09 µM and 9.63 µM, respectively nih.gov. While not a this compound itself, DIM's activity suggests that the broader indole scaffold can interact with these ion channels. Other studies on L-type calcium channels have noted that while 1-methylindole (B147185) was inactive, 6-hydroxyindole (B149900) did show some activity, pointing to the importance of substitution at the 6-position for ion channel modulation nih.gov.

Potassium and Sodium Channels: While specific data on this compound derivatives acting on potassium or sodium channels is limited, the general class of indole derivatives is known to modulate these targets. For example, various compounds are known to open ATP-sensitive potassium channels or block voltage-gated sodium channels nih.govnih.gov. The potential for this compound derivatives to act on these targets remains an area for further investigation.

Compound NameTarget Ion ChannelActivity TypeValue
3,3'-Diindolylmethane (DIM) nih.govCaV3.2 (T-type)InhibitionIC₅₀ = 21.09 µM
3,3'-Diindolylmethane (DIM) nih.govCaV3.3 (T-type)InhibitionIC₅₀ = 9.63 µM

Advanced Applications and Materials Science Involving 6 Methylindoline Derivatives

Building Blocks in Organic Synthesis for Complex Molecules

The indole (B1671886) framework, of which 6-methylindoline is a substituted variant, is a fundamental building block in the synthesis of a vast array of complex organic molecules. researchgate.net This is largely due to the indole nucleus being a common motif in numerous biologically active natural products and pharmaceuticals. rsc.orgmdpi.com The process of constructing intricate molecular architectures often relies on the strategic use of such foundational structures, which can be chemically modified in a controlled manner. researchgate.netcymitquimica.com

In the synthesis of complex molecules, this compound and its derivatives serve as key starting materials or intermediates. cymitquimica.com For instance, the synthesis of certain alkaloids and other polycyclic compounds utilizes indole derivatives as the core upon which further chemical complexity is built. rsc.org The reactivity of the indole ring allows for various chemical transformations, including electrophilic substitutions, cycloadditions, and coupling reactions, enabling the assembly of elaborate molecular structures. researchgate.net

The strategic incorporation of a methyl group at the 6-position of the indoline (B122111) ring can influence the electronic properties and reactivity of the molecule, thereby guiding the course of subsequent synthetic steps. This substituent can also provide a handle for further functionalization, allowing for the introduction of additional chemical groups to tailor the properties of the final compound.

The utility of indole derivatives as building blocks is evident in the synthesis of medicinally important compounds. openmedicinalchemistryjournal.com Multi-component reactions, which involve the combination of three or more starting materials in a single step, often employ indole derivatives to rapidly generate molecular diversity. acs.orgrsc.org This approach is particularly valuable in drug discovery for the creation of libraries of related compounds for biological screening.

Development of Fluorescent Probes and Optoelectronic Materials

Derivatives of this compound have emerged as important components in the design and synthesis of fluorescent probes and optoelectronic materials. acs.orgthermofisher.com The inherent fluorescence of the indole nucleus can be modulated and enhanced through chemical modification, leading to the development of probes for various biological and chemical sensing applications. researchgate.netcaymanchem.com

Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. This property allows them to be used for imaging and detection in complex environments. Indole derivatives are attractive candidates for fluorescent probes due to their sensitivity to the local environment, which can be reflected in changes in their fluorescence emission. researchgate.net

The synthesis of fluorescent dyes often involves the incorporation of an indole moiety into a larger conjugated system. mdpi.comresearchgate.net For example, cyanine (B1664457) dyes, a class of fluorescent compounds with a wide range of applications, can be synthesized using indole derivatives. nih.gov The position of the methyl group in this compound can influence the photophysical properties of the resulting dye, such as its absorption and emission wavelengths. mdpi.com

In the field of optoelectronics, which involves the study and application of electronic devices that interact with light, indole derivatives have shown promise. They can be incorporated into organic light-emitting diodes (OLEDs) and other organic electronic materials. nbinno.comicm.edu.pl The synthesis of such materials often involves the creation of complex molecular architectures where the indole unit plays a key role in determining the electronic and optical properties. icm.edu.plltom.com Research has shown that modifying the structure of indole-containing molecules can lead to materials with improved performance characteristics. openmedicinalchemistryjournal.com

Table 1: Photophysical Properties of Selected Indole-Based Dyes

Dye SystemAbsorption Max (λmax, nm)Emission Max (λem, nm)Application Area
Monomethine Cyanines450-520VariesFluorescent Probes
Naphthalimide Derivatives370-433VariesFluorescent Dyes
Benz[c,d]indolium Dyes498-585VariesNucleic Acid Probes

This table provides a general range for these classes of dyes; specific properties depend on the exact molecular structure and solvent environment.

Applications in Agrochemicals

The indole scaffold is a recurring structural motif in a variety of biologically active compounds, including those with applications in agriculture. chemimpex.com Derivatives of this compound have been investigated for their potential use as agrochemicals, such as herbicides and insecticides. nbinno.com

The development of new agrochemicals is driven by the need for more effective and selective agents to protect crops from pests and weeds. nih.gov The chemical structure of a compound plays a crucial role in its biological activity. By modifying the structure of the indole ring, researchers can fine-tune the compound's properties to target specific biological pathways in pests or weeds.

For instance, certain indole derivatives have been shown to exhibit herbicidal activity, meaning they can inhibit the growth of unwanted plants. nbinno.comgoogle.com The mode of action of these compounds can vary, but they often interfere with essential biochemical processes in the target plant. mdpi.comfrontiersin.org Research has explored the synthesis of novel indole-based compounds and the evaluation of their herbicidal efficacy against various weed species. nih.gov

In addition to herbicides, indole derivatives have also been explored as insecticides. nbinno.comgoogle.com These compounds can act on the nervous system of insects or disrupt other vital functions, leading to their demise. The development of new insecticides is important for managing insect pests that can cause significant damage to crops.

The synthesis of these agrochemicals often involves multi-step chemical processes where this compound or related indole derivatives can serve as important intermediates. google.comscbt.com The ability to chemically modify the indole structure allows for the creation of a diverse range of compounds that can be screened for their agricultural potential.

Table 2: Examples of Indole Derivatives in Agrochemical Research

Compound ClassTarget ApplicationMode of Action (Example)
Pyrido[2,3-d]pyrimidine DerivativesHerbicidesInhibition of Protoporphyrinogen Oxidase
4-Trifluoromethylindole-3-acetic AcidPlant Growth RegulatorAuxin-like activity
6-Fluoro-2-Methylindole DerivativesInsecticidesGrowth inhibition of specific insect species

This table illustrates the types of applications and does not represent an exhaustive list.

Intermediates in Pharmaceutical Development

The indole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse pharmacological activities. ontosight.ai Consequently, this compound and its derivatives are valuable intermediates in the synthesis of new pharmaceutical agents. chemimpex.comnordmann.globalnbinno.com

The process of drug discovery and development often involves the synthesis of numerous analogs of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. The versatility of the indole scaffold makes it an attractive starting point for such synthetic efforts. openmedicinalchemistryjournal.com

For example, derivatives of 6-methylindole (B1295342) have been synthesized and evaluated for their potential as inhibitors of HIV-1 replication. mdpi.comnih.govresearchgate.net In one study, novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives were prepared and showed promising activity against the virus. mdpi.comnih.govresearchgate.net The researchers found that specific substitutions on the indole ring and its side chains were crucial for the observed anti-HIV-1 activity. mdpi.com

Furthermore, 6-methylindole has been utilized as a reactant in the preparation of various classes of compounds with potential therapeutic applications, including:

Tryptophan dioxygenase inhibitors as potential anticancer immunomodulators. sigmaaldrich.com

Indole-linked triazole derivatives as antifungal agents. sigmaaldrich.com

N-β-D-xylosyl-indole derivatives as SGLT2 inhibitors for managing hyperglycemia in diabetes. sigmaaldrich.com

Indolylindazoles and indolylpyrazolopyridines as inhibitors of interleukin-2 (B1167480) inducible T-cell kinase. sigmaaldrich.com

The synthesis of these complex pharmaceutical molecules often relies on the availability of key building blocks like this compound. nordmann.globalsynfinedrugs.com The ability to functionalize the indole ring at various positions allows for the creation of a wide range of structurally diverse molecules for biological evaluation.

Table 3: Selected Pharmaceutical Research Involving 6-Methylindole Derivatives

Derivative ClassTherapeutic Target/ApplicationKey Research Finding
N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindolesHIV-1 ReplicationSpecific derivatives showed potent anti-HIV-1 activity. mdpi.comnih.govresearchgate.net
Pyridyl-ethenyl-indolesTryptophan DioxygenasePotential as anticancer immunomodulators. sigmaaldrich.com
Indole-linked triazolesFungal pathogensInvestigated for antifungal properties. sigmaaldrich.com
N-β-D-xylosyl-indolesSGLT2Potential for hyperglycemia management in diabetes. sigmaaldrich.com

Emerging Research Directions and Interdisciplinary Studies

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation has become a cornerstone of modern chemical research, enabling a deeper understanding of molecular properties and reaction dynamics involving 6-methylindole (B1295342) and its derivatives. This integrated approach accelerates the discovery process, from predicting molecular behavior to guiding the synthesis of complex new compounds.

Quantum chemical calculations are frequently employed to investigate the molecular structure and electronic properties of 6-methylindole. For instance, a combination of rotationally resolved electronic spectroscopy and ab initio calculations has been used to precisely determine the equilibrium geometries of its electronic ground and lowest excited singlet states. ru.nl In one study, the structure was optimized using the approximate coupled cluster singles and doubles model (CC2) with a correlation-consistent polarized valence triple zeta (cc-pVTZ) basis set, and the computational results were compared with experimental data from a molecular beam experiment. ru.nl Such studies provide valuable data on rotational constants, dipole moments, and the orientation of the transition dipole moment, which are critical for understanding the molecule's photophysical properties. ru.nl

Computational methods are also pivotal in predicting how 6-methylindole derivatives interact with biological targets. Hybrid models combining quantum mechanics and classical electrostatics are designed to forecast ligand-protein interactions and estimate binding affinities. uzh.ch Packages like the General Atomic Molecular Electronic Structure System (GAMESS) have been utilized to study the electrostatic properties of 6-methylindole, providing accurate descriptors such as atomic partial charges that are essential for investigating complex electrostatic interactions within a biological system. uzh.chcore.ac.uk

Furthermore, Density Functional Theory (DFT) calculations have proven instrumental in elucidating reaction mechanisms. DFT has been used to investigate the B(C₆F₅)₃-catalyzed dehydrogenative silylation of N-methylindole, successfully identifying the most favorable reaction pathways that align with experimental observations. rsc.org Similarly, computational studies have been essential in predicting the regioselectivity of nucleophilic additions to indolynes, the highly reactive intermediates derived from indoles. nih.gov By modeling the transition states, researchers can predict which position on the indolyne is more susceptible to nucleophilic attack, thereby guiding synthetic strategies to achieve desired products. nih.gov The challenge of accurately modeling solvent effects is often addressed using combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods, where the core reacting molecules are treated with high-level quantum mechanics and the surrounding solvent is modeled using less computationally intensive molecular mechanics. rsc.org

Novel Derivatization Strategies for Enhanced Biological Activity

The 6-methylindole core is a versatile template for the synthesis of novel derivatives with a wide spectrum of biological activities. chemimpex.com Researchers are continuously exploring new derivatization strategies to enhance the potency, selectivity, and pharmacokinetic properties of these compounds for various therapeutic targets. medchemexpress.com

One prominent area of research is the development of agents for infectious diseases. By modifying the 6-methylindole structure, scientists have created potent inhibitors of viral replication. A notable example involves the synthesis of N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, which have been identified as inhibitors of human immunodeficiency virus type-1 (HIV-1). mdpi.comresearchgate.net 6-Methylindole also serves as a key reactant in the preparation of indole-linked triazole derivatives and aminoguanidine (B1677879) derivatives of arylsulfonylacylindoles, both of which exhibit antifungal properties. medchemexpress.com

In the field of oncology, derivatization of the indole (B1671886) scaffold has led to promising anticancer agents. 6-Methylindole is a precursor for the synthesis of pyridyl-ethenyl-indoles, which act as tryptophan dioxygenase inhibitors and are being investigated as potential anticancer immunomodulators. medchemexpress.com Inspired by the potent vascular disrupting agent OXi8006, a 2-aryl-3-aroyl indole, researchers have synthesized a series of analogues by modifying the 3-aroyl moiety to include various functionalities like nitro, halogen, and trifluoromethyl groups. nih.gov These modifications aim to enhance the inhibition of tubulin assembly, a key mechanism for halting cell division in cancer cells. nih.govnih.gov

Derivatization is also being used to target metabolic and inflammatory diseases. For instance, N-β-D-xylosyl-indole derivatives prepared from 6-methylindole are being explored as SGLT2 inhibitors for managing hyperglycemia in diabetes. medchemexpress.com In a related scaffold, indoline (B122111), substitutions on the benzo ring (including methyl groups) and at the nitrogen position with chains carrying amino, ester, or amide groups have produced compounds with potent antioxidant and anti-inflammatory activities. researchgate.net These derivatives have been shown to protect macrophages from oxidative stress and reduce the release of pro-inflammatory cytokines at picomolar concentrations. researchgate.net

The following table summarizes some of the derivatization strategies applied to the 6-methylindole scaffold and the resulting biological activities.

Starting Scaffold Derivatization Strategy Resulting Derivative Class Targeted Biological Activity Reference(s)
6-MethylindoleAddition of arylsulfonyl and ethanone (B97240) moieties at N1 and C3N-arylsulfonyl-3-(2-yl-ethanone)-indolesAnti-HIV-1 mdpi.com, researchgate.net
6-MethylindoleReaction with precursors to form linked heterocyclesIndole linked triazole derivativesAntifungal medchemexpress.com,
6-MethylindolePreparation of pyridyl-ethenyl-indolesTryptophan dioxygenase inhibitorsAnticancer (immunomodulator) medchemexpress.com,
6-MethylindoleGlycosylation at the indole nitrogenN-β-D-xylosyl-indole derivativesAntidiabetic (SGLT2 inhibitors) medchemexpress.com,
2-Aryl-3-aroyl-6-methoxyindoleModification of the 3-aroyl moietyFunctionalized 2-aryl-3-aroyl indolesAnticancer (Tubulin inhibition) nih.gov

Exploration of Structure-Activity Relationships for Targeted Therapeutic Development

A critical aspect of developing new drugs is understanding the structure-activity relationship (SAR), which describes how specific chemical features of a molecule contribute to its biological effect. For 6-methylindole derivatives, SAR studies are crucial for optimizing lead compounds into potent and selective therapeutic agents.

In the development of anti-HIV-1 inhibitors based on the N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole scaffold, preliminary SAR studies have yielded significant insights. mdpi.comresearchgate.net Researchers found that the nature of the substituent at the C-2 position of the acetyl group was critical for activity. Furthermore, the introduction of an ethyl group at the para-position of the arylsulfonyl ring led to a novel class of highly potent anti-HIV-1 compounds. mdpi.com Specifically, derivatives incorporating a morpholino group or a 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) group at the C-2 position of the acetyl moiety demonstrated the most promising activity against HIV-1 replication. mdpi.comresearchgate.net

The table below presents the anti-HIV-1 activity of select N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, illustrating the impact of structural modifications. mdpi.comresearchgate.net

Compound R¹ Substituent (at p-position of arylsulfonyl) R² Substituent (at C-2 of ethanone) EC₅₀ (µM) Therapeutic Index (TI) **Reference(s)
4f -CH₂CH₃Morpholino9.42>49.77 mdpi.com, researchgate.net
6 -CH₂CH₃5-phenyl-1,3,4-oxadiazole-2-thiol4.62>66.95 mdpi.com, researchgate.net
AZT (Control) N/AN/A0.004>12500 researchgate.net
EC₅₀: The concentration of a drug that gives a half-maximal response.
**TI: The ratio of the cytotoxic concentration (CC₅₀) to the effective concentration (EC₅₀).

Similarly, SAR studies have been vital in the optimization of indole-based tubulin polymerization inhibitors. In a series of 2-aryl-3-aroyl-6-methoxyindole analogues, variability was introduced primarily in the 3-aroyl moiety. nih.gov The evaluation of these compounds against human cancer cell lines revealed that derivatives with trifluoromethyl or trifluoromethoxy functionalities were potent inhibitors of tubulin assembly. nih.gov One of the most active compounds in the series featured a methoxy (B1213986) group translocated to the 7-position of the indole ring, demonstrating that even subtle changes in substituent positioning can significantly impact cytotoxicity and tubulin inhibition, making it comparable to the lead compound OXi8006. nih.gov

In another example, SAR studies of indolyl-3-acetonitrile analogs designed for anti-inflammatory activity showed that the introduction of hydroxyl and methyl groups could enhance the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production while reducing cytotoxicity. bohrium.com Compounds with a substituent at the C-7 position of the indole ring were found to have no cytotoxic effect, with one derivative, compound 2k, showing the most potent and enhanced inhibitory profile compared to the parent compound, arvelexin. bohrium.com These examples underscore the power of SAR exploration in fine-tuning molecular structures to achieve desired therapeutic properties.

Q & A

Q. What methodologies address the limitations of current this compound toxicity studies?

  • Methodological Answer :
  • In vitro/in vivo integration : Combine Ames tests (mutagenicity) with zebrafish embryo assays for developmental toxicity.
  • Omics approaches : Use transcriptomics or metabolomics to identify toxicity pathways and biomarkers .

Methodological Frameworks

  • Experimental Design : Align objectives with feasibility (resources, time) and define variables/controls explicitly .
  • Data Analysis : Use tools like GraphPad Prism for statistical testing and error analysis. Report uncertainties (e.g., confidence intervals) .
  • Literature Synthesis : Differentiate scoping reviews (broad mapping) from systematic reviews (focused evidence synthesis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.